molecular formula C17H18OS B1360500 3-(2-Methylphenyl)-2'-thiomethylpropiophenone CAS No. 898789-34-9

3-(2-Methylphenyl)-2'-thiomethylpropiophenone

Cat. No.: B1360500
CAS No.: 898789-34-9
M. Wt: 270.4 g/mol
InChI Key: PKLHXGCFZGXMCJ-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-2’-thiomethylpropiophenone is an organic compound that belongs to the class of aromatic ketones. It features a phenyl ring substituted with a methyl group and a thiomethyl group, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-2’-thiomethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-2’-thiomethylpropiophenone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the thiomethyl group to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(2-Methylphenyl)-2’-thiomethylpropiophenone is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-2’-thiomethylpropiophenone involves its interaction with specific molecular targets. The thiomethyl group can participate in nucleophilic attacks, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylphenyl)-2-propenoic acid
  • 3-(2-Methylphenyl)propionic acid
  • 3-(4-Isobutyl-2-methylphenyl)propanal

Uniqueness

3-(2-Methylphenyl)-2’-thiomethylpropiophenone is unique due to the presence of both a thiomethyl group and a carbonyl group on the aromatic ring

Properties

IUPAC Name

3-(2-methylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18OS/c1-13-7-3-4-8-14(13)11-12-16(18)15-9-5-6-10-17(15)19-2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLHXGCFZGXMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644014
Record name 3-(2-Methylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-34-9
Record name 3-(2-Methylphenyl)-1-[2-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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